Tetramisole-d5 hydrochloride

Description

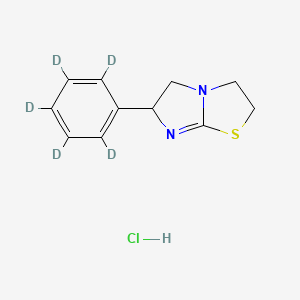

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-GWVWGMRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746828 |

Source

|

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-85-6 |

Source

|

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Application of Tetramisole-d5 Hydrochloride in Modern Research

This guide provides an in-depth exploration of Tetramisole-d5 hydrochloride, a critical tool in the modern analytical and biomedical research landscape. We move beyond simple descriptions to provide a foundational understanding of its primary applications, the scientific principles that make it indispensable, and detailed protocols for its effective use. This document is intended for researchers, analytical chemists, and drug development professionals who require precise and reliable methods for quantitative analysis and who seek to understand the pharmacological context of their work.

Introduction: Understanding Tetramisole and its Labeled Analog

Tetramisole is a synthetic imidazothiazole derivative recognized for a range of biological activities. It exists as a racemic mixture of two enantiomers: the levorotatory isomer, Levamisole , and the dextrorotatory isomer, Dexamisole . Levamisole is the biologically active component, historically used as an anthelmintic agent in veterinary medicine and explored for its immunomodulatory properties.[1][2]

The core of Tetramisole's biochemical significance lies in its action as a potent inhibitor of most alkaline phosphatase (ALP) isoenzymes, a property primarily attributed to Levamisole.[3][4] It also functions as a nicotinic acetylcholine receptor agonist, which is the basis of its anthelmintic effect.[1]

Tetramisole-d5 hydrochloride is a stable, isotopically labeled version of Tetramisole. In this molecule, five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable, heavy isotope of hydrogen.[5] This substitution increases the molecular weight by five daltons but does not significantly alter its chemical properties, such as polarity, solubility, or chromatographic retention time. This unique characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry.[5][6]

This guide will focus on its principal and most critical research application: its role as an internal standard in isotope dilution mass spectrometry for the precise quantification of Tetramisole and Levamisole. We will also explore the mechanistic context of the parent compound's bioactivity, which provides the rationale for such quantitative studies.

Part 1: The Gold Standard for Bioanalysis: Tetramisole-d5 as an Internal Standard

In quantitative mass spectrometry (LC-MS/MS), particularly in complex biological matrices like plasma, urine, or tissue homogenates, achieving accuracy and precision is a significant challenge.[7] Matrix effects (ion suppression or enhancement) and variability in sample preparation and extraction can lead to significant errors.[8] The use of a stable isotope-labeled (SIL) internal standard, such as Tetramisole-d5, is the universally accepted gold standard for mitigating these issues.[6][9]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process—from extraction to detection.[9][10] Tetramisole-d5 hydrochloride perfectly fits this requirement for the analysis of Tetramisole/Levamisole.

-

Physicochemical Similarity : Being chemically identical, the deuterated standard co-elutes with the unlabeled analyte during liquid chromatography.[10]

-

Correction for Variability : It experiences the same extraction efficiency, and crucially, the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[6][7]

-

Mass Differentiation : Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass (M+5).

The quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the internal standard's signal.[11] Since both are affected proportionally by experimental variations, the ratio remains constant and directly proportional to the analyte's concentration. This ensures robust, reliable, and reproducible results.[6]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of Levamisole in a biological sample using Tetramisole-d5 as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Protocol 1: Quantitative Analysis of Levamisole in Human Plasma via LC-MS/MS

This protocol provides a robust method for determining the concentration of Levamisole in plasma, applicable to pharmacokinetic or toxicology studies.[12][13][14]

1. Materials and Reagents:

-

Levamisole hydrochloride (analyte standard)

-

Tetramisole-d5 hydrochloride (internal standard)

-

Human plasma (blank, control)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate

-

Formic Acid

-

Deionized Water

2. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Levamisole HCl in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve Tetramisole-d5 HCl in methanol.

-

Calibration Standards (0.1 - 50 ng/mL): Serially dilute the analyte stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the IS working solution (100 ng/mL) to every tube except for the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean HPLC vial.

-

Inject 5-10 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters: The following table provides typical parameters. These must be optimized for the specific instrument used.

| Parameter | Setting | Rationale |

| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good reversed-phase retention for Levamisole. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | Elutes the analyte and cleans the column. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Levamisole contains basic nitrogen atoms that are readily protonated. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| MRM Transition (Levamisole) | Q1: 205.1 m/z -> Q3: 178.2 m/z | Precursor ion [M+H]+ and a stable product ion after collision.[12][14] |

| MRM Transition (Tetramisole-d5) | Q1: 210.1 m/z -> Q3: 183.2 m/z | Precursor ion [M+5+H]+ and its corresponding stable product ion. |

5. Data Analysis:

-

Integrate the chromatographic peaks for both Levamisole and Tetramisole-d5.

-

Calculate the Peak Area Ratio (PAR) = (Area of Levamisole) / (Area of Tetramisole-d5).

-

Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards.

-

Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

-

Determine the concentration of Levamisole in unknown samples by interpolating their PAR values from the regression line.

Part 2: The Mechanistic Context: Tetramisole as a Bioactive Inhibitor

While Tetramisole-d5 HCl is an analytical tool, the reason for quantifying its unlabeled counterpart often stems from the latter's potent biological activity as an enzyme inhibitor. Understanding this context is crucial for designing meaningful experiments.

Stereospecific Inhibition of Alkaline Phosphatase (ALP)

Tetramisole, specifically the Levamisole isomer, is a well-characterized, potent, and stereospecific inhibitor of several alkaline phosphatase isoenzymes.[15][16] ALPs are enzymes that hydrolyze phosphate monoesters at a basic pH and are involved in numerous physiological processes, including bone mineralization, neuronal function, and cell signaling.[4][17]

The mechanism of inhibition is uncompetitive , meaning Levamisole binds only to the enzyme-substrate (ES) complex, not to the free enzyme.[16] This mode of inhibition is often more effective at higher substrate concentrations. The dextrorotatory isomer, Dexamisole, has a negligible inhibitory effect, highlighting the stereospecificity of the interaction.[15]

Caption: Mechanism of uncompetitive inhibition of ALP by Levamisole.

Differential Isozyme Specificity

Crucially, Levamisole does not inhibit all ALP isoenzymes equally. It is a powerful inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)—found in liver, bone, and kidney—but has a much weaker effect on intestinal and placental ALP isoenzymes.[16][18] This differential activity allows researchers to use Levamisole to distinguish between ALP activities from different tissue sources in mixed samples or in immunohistochemical staining.[18]

| Isozyme | Source | Inhibition by Levamisole |

| TNAP | Liver, Bone, Kidney | Strong Inhibition |

| IAP | Intestine | Weak / No Inhibition |

| PLAP | Placenta | Weak / No Inhibition |

| GCAP | Germ Cell | Weak / No Inhibition |

Protocol 2: In Vitro Assay for Alkaline Phosphatase Inhibition

This protocol allows for the determination of the inhibitory potential of Tetramisole/Levamisole on a specific ALP isoenzyme.

1. Materials and Reagents:

-

Purified Alkaline Phosphatase (e.g., from bovine kidney)

-

p-Nitrophenyl Phosphate (pNPP), the substrate

-

Levamisole hydrochloride

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop Solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader (405 nm)

2. Procedure:

-

Prepare serial dilutions of Levamisole in the assay buffer (e.g., from 10 mM down to 1 µM).

-

In a 96-well plate, add 50 µL of assay buffer to control wells and 50 µL of the corresponding Levamisole dilution to test wells.

-

Add 25 µL of the ALP enzyme solution (at a pre-determined optimal concentration) to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

-

Incubate at 37°C for 15-30 minutes. The reaction mixture will turn yellow as pNPP is hydrolyzed to p-Nitrophenol (pNP).

-

Stop the reaction by adding 50 µL of the stop solution to all wells.

-

Read the absorbance of the yellow pNP product at 405 nm using a microplate reader.

3. Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Calculate the percent inhibition for each Levamisole concentration: % Inhibition = 100 * (1 - (Absorbance_with_Inhibitor / Absorbance_Control))

-

Plot the % Inhibition against the logarithm of the Levamisole concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

Tetramisole-d5 hydrochloride is a highly specialized and indispensable reagent in modern research. Its primary utility is as a deuterated internal standard, enabling the highly accurate and precise quantification of its bioactive counterpart, Levamisole, in complex matrices.[5] This capability is fundamental to pharmacokinetic, toxicological, and clinical studies.[5][12][13] The scientific rationale for these quantitative pursuits is deeply rooted in the potent and stereospecific inhibitory action of Levamisole on alkaline phosphatase isoenzymes. By combining the analytical rigor afforded by Tetramisole-d5 with a clear understanding of the parent compound's pharmacology, researchers are well-equipped to conduct robust, reproducible, and mechanistically insightful studies.

References

-

Title: Quantitative analysis of levamisole in porcine tissues by high-performance liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry.[19] Source: PubMed URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.[7] Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: Tetramisole-D5 (HCl Salt).[5] Source: Veeprho URL: [Link]

-

Title: The Role of Internal Standards In Mass Spectrometry.[8] Source: SCION Instruments URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[6] Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study.[12] Source: PubMed URL: [Link]

-

Title: Exploring the Potential of Tetramisole HCl in Pharmaceutical Research and Development.[1] Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

-

Title: Detection of Levamisole Exposure in Cocaine Users by Liquid Chromatography–Tandem Mass Spectrometry.[13] Source: Journal of Analytical Toxicology URL: [Link]

-

Title: Deuterated internal standards and bioanalysis.[10] Source: AptoChem URL: [Link]

-

Title: Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex.[20] Source: PubMed URL: [Link]

-

Title: A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study.[14] Source: ResearchGate URL: [Link]

-

Title: Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS.[21] Source: PubMed URL: [Link]

-

Title: Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry.[18] Source: PubMed URL: [Link]

-

Title: Tetramisole Analogues as Inhibitors of Alkaline Phosphatase, an Enzyme Involved in the Resistance of Neoplastic Cells to 6-thiopurines.[22] Source: PubMed URL: [Link]

-

Title: Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification.[15] Source: PubMed URL: [Link]

-

Title: Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives.[23] Source: PubMed URL: [Link]

-

Title: Effect of levamisole on alkaline phosphatase and PPi hydrolysis in intact rat aorta.[17] Source: ResearchGate URL: [Link]

-

Title: HARMONIZED GUIDELINES FOR INTERNAL QUALITY CONTROL IN ANALYTICAL CHEMISTRY LABORATORIES.[24] Source: IUPAC URL: [Link]

-

Title: ISO Guide 32:1997 - Calibration in analytical chemistry and use of certified reference materials.[25] Source: iTeh Standards URL: [Link]

-

Title: Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[11] Source: Crawford Scientific URL: [Link]

-

Title: Custom Internal Standards.[26] Source: ISC Science URL: [Link]

-

Title: Statistics in Analytical Chemistry: Part 19—Internal Standards.[27] Source: American Laboratory URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. toku-e.com [toku-e.com]

- 5. veeprho.com [veeprho.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 12. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of levamisole in porcine tissues by high-performance liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. publications.iupac.org [publications.iupac.org]

- 25. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 26. Custom Internal Standards | ISC Science [isc-science.com]

- 27. americanlaboratory.com [americanlaboratory.com]

An In-Depth Technical Guide to the Laboratory Synthesis of Tetramisole-d5 Hydrochloride

This guide provides a comprehensive overview and detailed protocols for the synthesis of Tetramisole-d5 hydrochloride, a critical isotopically labeled internal standard for analytical and pharmacokinetic studies.[1] The strategic incorporation of five deuterium atoms into the phenyl ring enhances its utility in mass spectrometry-based quantification by providing a distinct mass shift from the unlabeled parent compound.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing this essential analytical tool.

I. Introduction: The Rationale for Isotopic Labeling

Tetramisole, a racemic mixture of (+)- and (-)-enantiomers, is a well-known anthelmintic agent.[3] The levorotatory isomer, levamisole, is responsible for the majority of its biological activity.[3] In research and clinical settings, accurate quantification of tetramisole in biological matrices is paramount. Stable isotope-labeled internal standards, such as Tetramisole-d5 hydrochloride, are the gold standard for such analyses. The deuterium labeling provides a compound that is chemically identical to the analyte but mass-spectrometrically distinct, allowing for precise correction of matrix effects and variations in sample processing and instrument response.[1]

The primary advantage of using deuterated compounds lies in their potential to improve the pharmacokinetic and metabolic profiles of drugs.[4][5] While the kinetic isotope effect can alter metabolic rates, for the purpose of an internal standard, the key is the mass difference for unambiguous detection.

II. Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of Tetramisole-d5 hydrochloride hinges on the introduction of the deuterated phenyl group at an early and efficient stage. A common and effective strategy involves the use of commercially available deuterated starting materials. The core imidazo[2,1-b]thiazole ring system is then constructed through a series of cyclization reactions.

A logical retrosynthetic approach breaks down the target molecule as follows:

Caption: Retrosynthetic analysis of Tetramisole-d5 hydrochloride.

This pathway highlights the key intermediates and the strategic importance of starting with a readily available deuterated precursor like benzene-d6 to synthesize styrene oxide-d5, which is a crucial building block.

III. Experimental Protocols

This section details the step-by-step procedures for the synthesis of Tetramisole-d5 hydrochloride. All manipulations of deuterated reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent H-D exchange with atmospheric moisture.

A. Synthesis of the Key Intermediate: dl-3-(β-hydroxyphenethyl-d5)-2-iminothiazolidine

The initial steps focus on constructing the substituted thiazolidine ring with the deuterated phenyl group. This is a crucial phase where the isotopic label is incorporated.

Protocol 1: Synthesis of dl-3-(β-hydroxyphenethyl-d5)-2-iminothiazolidine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine styrene oxide-d5 (1.0 eq) and ethanolamine (1.2 eq) in a suitable solvent such as acetonitrile.

-

Reaction: Heat the mixture to 50°C for one hour.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Formation: The initial reaction forms an amino alcohol intermediate. This is then reacted with a thiourea equivalent to form the desired thiazolidine derivative. Several patented methods describe variations of this cyclization.[6][7]

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the pure dl-3-(β-hydroxyphenethyl-d5)-2-iminothiazolidine.

B. Cyclization to Tetramisole-d5 Free Base

The pivotal step in forming the imidazo[2,1-b]thiazole core is an intramolecular cyclization through dehydration.

Protocol 2: Dehydration and Cyclization

-

Reaction Setup: A laboratory pressure bottle is charged with dl-3-(β-hydroxyphenethyl-d5)-2-iminothiazolidine p-toluenesulfonate (1.0 eq).

-

Reagent Addition: The vessel is cooled to 0-5°C, and a mixture of 37% hydrochloric acid and sodium chloride is added.[8] Subsequently, 97% sulfuric acid is carefully added while maintaining the low temperature.[8]

-

Reaction: The pressure bottle is sealed and heated at 50°C for approximately 20 hours.[8] This step facilitates the dehydration and subsequent ring closure to form the tetramisole-d5 skeleton.

-

Work-up and Extraction: The reaction mixture is cooled and then added to a mixture of water and toluene.[8] The pH is adjusted to the alkaline range (pH 9.5-10.5) with a sodium hydroxide solution to liberate the tetramisole-d5 free base.[9] The free base is then extracted into an organic solvent like toluene.

-

Purification: The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude Tetramisole-d5 free base.

C. Formation and Purification of Tetramisole-d5 Hydrochloride

The final step involves the conversion of the free base to its more stable and water-soluble hydrochloride salt.

Protocol 3: Salt Formation and Crystallization

-

Salification: The crude Tetramisole-d5 free base is dissolved in a suitable solvent like isopropanol or acetone.[7][8] A solution of isopropanolic hydrogen chloride is then added dropwise until the solution becomes acidic, which can be checked with Congo Red test paper.[8]

-

Crystallization: The reaction mixture is cooled to induce crystallization of the hydrochloride salt. The precipitate is collected by filtration.

-

Washing and Drying: The filter cake is washed with cold isopropanol and then dried under vacuum to a constant weight to afford the final product, Tetramisole-d5 hydrochloride.[8]

IV. Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Tetramisole-d5 hydrochloride.

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | Purity ≥ 98%.[10] A single major peak corresponding to Tetramisole-d5 hydrochloride. |

| Mass Spectrometry (MS) | To confirm molecular weight and isotopic incorporation. | A molecular ion peak corresponding to the mass of Tetramisole-d5.[11] The mass spectrum should show a clear shift of +5 amu compared to the unlabeled standard. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and the positions of deuterium labeling. | The ¹H NMR spectrum will show the absence of signals from the phenyl ring protons.[11] The ¹³C NMR will show characteristic shifts for the imidazo[2,1-b]thiazole core. |

Table 1: Analytical Methods for Quality Control of Tetramisole-d5 Hydrochloride.

V. Workflow and Logic Diagram

The overall synthetic and analytical workflow can be visualized as follows:

Caption: Overall workflow for the synthesis and quality control of Tetramisole-d5 hydrochloride.

VI. Conclusion

The synthesis of Tetramisole-d5 hydrochloride is a multi-step process that requires careful execution and rigorous quality control. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this invaluable internal standard for a wide range of analytical applications. The use of a deuterated starting material is a key strategic decision that simplifies the synthesis and ensures high isotopic enrichment in the final product.

References

-

Veeprho. Tetramisole-D5 (HCl Salt) | CAS 1173021-85-6. [Link]

-

PrepChem.com. Synthesis of dl tetramisole hydrochloride. [Link]

-

Semantic Scholar. Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole. [Link]

-

RIVM. Datasheet Tetramisole-d5 hydrochloride. [Link]

- Google Patents.

-

European Patent Office. EP 0010852 B1 - Process for the preparation of tetramisole. [Link]

-

Impactfactor.org. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Oxyclozanide and Tetramisole Hydrochloride from Formulation. [Link]

- Google Patents. CN111138457A - Synthesis method of tetramisole hydrochloride.

- Google Patents. CN112358490A - Preparation method of tetramisole hydrochloride.

- Google Patents. CN103242347B - Preparation method of tetramisole hydrochloride.

-

European Patent Office. EP 0142191 B1 - A process for isolating levamisole from tetramisole. [Link]

-

J-STAGE. Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]

-

MedCrave online. Analytical & Pharmaceutical Research. [Link]

-

Chemchemrc. Tetramisole Hydrochloride,CAS 5086-74-8. [Link]

-

PubChem. Tetramisole Hydrochloride. [Link]

-

CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

PubMed. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US4314066A - Synthesis of tetramisole, levamisole and their derivatives - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. CN111138457A - Synthesis method of tetramisole hydrochloride - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. rivm.nl [rivm.nl]

A Technical Guide to the Isotopic Labeling and Purity Assessment of Tetramisole-d5 Hydrochloride

Abstract

Stable isotope-labeled compounds, such as Tetramisole-d5 hydrochloride, are indispensable tools in modern analytical sciences, particularly as internal standards for quantitative mass spectrometry-based assays.[1][2][3] Their efficacy is fundamentally dependent on their chemical and isotopic purity. This guide provides an in-depth technical overview of the core principles and methodologies for the synthesis, characterization, and quality control of Tetramisole-d5 hydrochloride. We will explore the rationale behind isotopic labeling, detail the analytical workflows for verifying deuterium incorporation and isotopic enrichment, and present validated protocols for researchers, scientists, and drug development professionals. The combined use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy offers a comprehensive strategy for ensuring the structural integrity and isotopic purity of these critical reagents.[4]

Introduction: The Role of Tetramisole-d5 in Quantitative Analysis

Tetramisole is an anthelmintic agent that exists as a racemic mixture of two enantiomers, levamisole and dextramisole.[] In analytical chemistry, particularly in pharmacokinetic and bioanalytical studies, a stable isotope-labeled version of the analyte is the gold standard for use as an internal standard (IS).[3][6]

Tetramisole-d5 hydrochloride (Figure 1) is a deuterated analog of Tetramisole HCl where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[][7][8]

Figure 1. Chemical Structures

-

A) Tetramisole Hydrochloride: C₁₁H₁₂N₂S · HCl

-

B) Tetramisole-d5 Hydrochloride: C₁₁H₇D₅N₂S · HCl[7]

The rationale for using Tetramisole-d5 HCl as an internal standard is based on several key properties:

-

Identical Chemical Behavior: It shares the same physicochemical properties as the unlabeled analyte, meaning it co-elutes chromatographically and exhibits similar extraction recovery and ionization efficiency in mass spectrometry.[9]

-

Mass Shift: The +5 Dalton mass difference allows it to be clearly distinguished from the unlabeled analyte by a mass spectrometer, preventing signal overlap.[6]

-

Reduced Matrix Effects: By behaving identically to the analyte during sample preparation and analysis, the SIL-IS accurately compensates for variations caused by matrix effects, which are a common source of inaccuracy in complex biological samples.[9]

The reliability of any quantitative assay using Tetramisole-d5 HCl is directly contingent on its isotopic purity —the extent to which the intended deuterium atoms are incorporated and the absence of lesser-labeled or unlabeled species.[6]

Synthesis and Isotopic Labeling Strategy

The synthesis of Tetramisole-d5 involves incorporating the deuterium atoms at a chemically stable position. Labeling the phenyl ring is an ideal strategy because these C-D bonds are not labile and will not undergo back-exchange with hydrogen under typical experimental or physiological conditions.[6]

A common synthetic approach involves using a deuterated starting material, such as benzene-d6, to build the phenyl-d5 moiety which is then incorporated into the Tetramisole scaffold. General synthetic routes for unlabeled Tetramisole often involve the cyclization of a precursor like 3-(β-hydroxyphenethyl)-2-iminothiazolidine.[10][11] For the deuterated analog, the corresponding phenyl-d5 precursor would be used.

The choice of deuterated reagent and reaction conditions is critical to maximize the incorporation of deuterium and minimize isotopic scrambling.[12]

Comprehensive Quality Control: A Multi-Modal Approach

Ensuring the identity, purity, and isotopic enrichment of Tetramisole-d5 HCl requires a combination of analytical techniques. The two pillars of this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Mass Spectrometry for Isotopic Enrichment and Purity

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining isotopic purity.[13][14][15] It provides information on the distribution of different isotopologues (molecules that differ only in their isotopic composition).

Key Parameters Determined by MS:

-

Molecular Ion Confirmation: Verifying the mass of the [M+H]⁺ ion corresponds to the theoretical mass of the d5-labeled compound.

-

Isotopic Distribution: Quantifying the relative abundance of the d0, d1, d2, d3, d4, and d5 species.

-

Isotopic Enrichment (%): Calculated from the relative abundances of the isotopologues.

Table 1: Theoretical and Observed Properties of Tetramisole and Tetramisole-d5

| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | [M+H]⁺ (m/z) |

|---|---|---|---|

| Tetramisole (Free Base) | C₁₁H₁₂N₂S | 204.0721 | 205.0799 |

| Tetramisole-d5 (Free Base) | C₁₁H₇D₅N₂S | 209.1035 | 210.1113 |

The isotopic purity is calculated by comparing the measured ion intensities of all relevant isotopologues after correcting for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S).[15][16]

Isotopic Purity (%) = [ (Intensity of d5) / (Sum of Intensities of d0 to d5) ] x 100

A high-quality Tetramisole-d5 HCl standard should exhibit an isotopic purity of ≥98%.[]

NMR Spectroscopy for Structural Integrity and Label Position

While MS confirms the mass, NMR spectroscopy confirms the structure and pinpoints the location of the deuterium labels.[17][18]

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum of Tetramisole-d5, the signals corresponding to the phenyl protons should be almost entirely absent. The presence of small residual signals allows for a quantitative estimation of the percentage of non-deuterated sites. The remaining protons on the imidazothiazole ring system should be present with their expected chemical shifts and coupling patterns, confirming the structural integrity of the core molecule.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[19] For Tetramisole-d5, a signal in the aromatic region would confirm that the deuterium is located on the phenyl ring.

-

¹³C NMR: The carbon atoms attached to deuterium exhibit a characteristic triplet splitting pattern (due to C-D coupling) and are shifted slightly upfield compared to carbons attached to hydrogen. This provides further confirmation of the labeling positions.[20]

The combination of these NMR experiments provides unambiguous proof of the labeling site and the overall structure of the molecule.

Analytical Workflow and Protocols

A robust quality control workflow is essential for validating each new batch of Tetramisole-d5 hydrochloride.

// Invisible nodes for alignment edge[style=invis]; P1 -> P3; P3 -> P7; } enddot Diagram 1: Quality Control Workflow for Tetramisole-d5 HCl.

Protocol 4.1: Chemical Purity by HPLC-UV

-

Mobile Phase: Prepare an appropriate mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Dissolve Tetramisole-d5 HCl in the mobile phase to a concentration of ~1 mg/mL.

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as a percentage of the main peak area relative to the total peak area. The chemical purity should typically be >98%.

Protocol 4.2: Isotopic Enrichment by LC-HRMS

-

LC Conditions: Use the same HPLC method as in 4.1 to ensure chromatographic separation.

-

Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or TOF) is required to resolve the isotopologue peaks.[13][21]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full scan MS over a range of m/z 150-300.

-

Data Acquisition: Acquire the spectrum across the chromatographic peak for Tetramisole-d5.

-

Data Analysis: a. Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5). b. Integrate the peak areas for each extracted ion chromatogram. c. Correct for the contribution of natural ¹³C abundance to the M+1 and M+2 peaks. d. Calculate the percentage of isotopic enrichment as described in Section 3.1.

Protocol 4.3: Structural Confirmation by ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of Tetramisole-d5 HCl in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).[17]

-

Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: a. Confirm the presence of signals for the non-deuterated positions (the imidazothiazole backbone). b. Integrate the residual proton signals in the aromatic region (approx. 7.2-7.5 ppm) and compare them to the integration of a known proton signal on the backbone to estimate the degree of deuteration.

Conclusion

The quality and reliability of Tetramisole-d5 hydrochloride as an internal standard are paramount for the accuracy of quantitative analytical methods. A rigorous, multi-technique approach is not merely recommended but essential for its validation. By combining chromatographic separation for chemical purity, high-resolution mass spectrometry for isotopic enrichment, and NMR spectroscopy for structural verification, researchers can ensure that their standard meets the highest quality criteria.[4] This comprehensive characterization provides confidence in the resulting analytical data and upholds the integrity of subsequent research and development activities.

References

-

Czajkowska-Szczykowska, D., et al. (2010). Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. PubMed. Available at: [Link]

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

Wen, B., et al. (2013). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH. Available at: [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

-

Reese, P. B., et al. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry. Available at: [Link]

-

Sangi, M. R., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

-

Wang, G., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

-

Wang, G., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao. Available at: [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

-

LeMaster, D. M., & Richards, F. M. (1990). Deuterium Labelling in NMR Structural Analysis of Larger Proteins. PubMed. Available at: [Link]

-

Al-Sari, N., et al. (2021). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]

-

Kanto Chemical Co., Inc. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Kanto Chemical Co., Inc. Available at: [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Amerigo Scientific. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of dl tetramisole hydrochloride. PrepChem.com. Available at: [Link]

-

Isay, V., et al. (2019). Deuterated reagents in multicomponent reactions to afford deuterium labeled products. Beilstein Archives. Available at: [Link]

- Google Patents. (2020). CN111138457A - Synthesis method of tetramisole hydrochloride. Google Patents.

- Google Patents. (1982). US4314066A - Synthesis of tetramisole, levamisole and their derivatives. Google Patents.

Sources

- 1. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 4. resolvemass.ca [resolvemass.ca]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. clearsynth.com [clearsynth.com]

- 9. waters.com [waters.com]

- 10. prepchem.com [prepchem.com]

- 11. CN111138457A - Synthesis method of tetramisole hydrochloride - Google Patents [patents.google.com]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. almacgroup.com [almacgroup.com]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. studymind.co.uk [studymind.co.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mass Shift of Tetramisole-d5 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mass shift observed for Tetramisole-d5 hydrochloride and its critical role as an internal standard in quantitative mass spectrometry. We will delve into the fundamental principles of isotopic labeling, the rationale behind the selection of deuterated standards, and the practical implications for analytical method development and validation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Tetramisole-d5 hydrochloride for robust and reliable bioanalytical assays.

The Imperative for Internal Standards in Quantitative Analysis

In the landscape of drug discovery and development, accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[2][3]

To mitigate these variabilities, an internal standard (IS) is introduced at a constant concentration to all samples, including calibration standards and quality controls, prior to sample processing.[3] The IS should ideally have physicochemical properties closely resembling the analyte of interest.[3] By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, leading to more accurate and reproducible results.[2]

Deuterated Analogs: The Gold Standard of Internal Standards

The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and ionization efficiencies. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard for LC-MS-based quantification.[4] These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical behavior ensures they track each other throughout the analytical process.[2]

The use of deuterated internal standards like Tetramisole-d5 significantly enhances the reliability of quantitative data by compensating for:

-

Sample Loss During Extraction: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated IS.

-

Matrix Effects: Both the analyte and the IS will experience similar ion suppression or enhancement in the mass spectrometer's source.[5]

-

Variability in Injection Volume: Inconsistent injection volumes will affect both the analyte and the IS equally.

Unveiling the Mass Shift of Tetramisole-d5 Hydrochloride

The "mass shift" is the difference in mass between the unlabeled analyte (Tetramisole) and its isotopically labeled counterpart (Tetramisole-d5). This shift is the cornerstone of their differentiation in a mass spectrometer.

Chemical Structures and Monoisotopic Masses

To understand the mass shift, we must first examine the chemical structures and precise masses of both compounds.

-

Tetramisole:

-

Tetramisole-d5 Hydrochloride:

The nominal mass shift is +5, as five hydrogen atoms (nominal mass of 1) are replaced by five deuterium atoms (nominal mass of 2). However, for high-resolution mass spectrometry, it is the difference in the monoisotopic masses that is critical. The monoisotopic mass of hydrogen (¹H) is 1.007825 u, while that of deuterium (²H or D) is 2.014102 u.

Therefore, the precise mass shift is not simply +5 Da but is a result of substituting five protium atoms with five deuterium atoms.

Data Presentation: Calculated Mass Values

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |

| Tetramisole | C₁₁H₁₂N₂S | 204.0721 | 204.29 |

| Tetramisole Hydrochloride | C₁₁H₁₃ClN₂S | 240.0488 | 240.75 |

| Tetramisole-d5 | C₁₁H₇D₅N₂S | 209.1034 (Calculated) | 209.32 (Calculated) |

| Tetramisole-d5 Hydrochloride | C₁₁H₈D₅ClN₂S | 245.0801 (Calculated) | 245.78 |

Data sourced from PubChem and various chemical suppliers.[6][][11]

Experimental Protocol: Quantitative Analysis of Tetramisole using LC-MS/MS

This section outlines a representative LC-MS/MS method for the quantification of Tetramisole in a biological matrix, utilizing Tetramisole-d5 hydrochloride as the internal standard.

Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological sample (e.g., plasma, milk), add 10 µL of the internal standard working solution (Tetramisole-d5 hydrochloride in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System: | Agilent 1200 Series or equivalent |

| Column: | ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A: | 0.1% Formic Acid in Water |

| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |

| Gradient: | 5% B to 95% B over 5 minutes |

| Flow Rate: | 0.4 mL/min |

| Column Temperature: | 40°C |

| Injection Volume: | 5 µL |

These conditions are a starting point and may require optimization based on the specific matrix and instrumentation.[1]

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer: | Triple Quadrupole (e.g., Agilent 6410, Sciex API 4000) |

| Ionization Mode: | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage: | 5500 V |

| Temperature: | 500°C |

| Scan Type: | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tetramisole | 205.1 | 178.1 (Quantifier) | 20 |

| 205.1 | 91.1 (Qualifier) | 35 | |

| Tetramisole-d5 | 210.1 | 183.1 | 20 |

Precursor and product ions should be optimized for the specific instrument being used.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., ICH, FDA).[12][13] Key validation parameters include:

-

Specificity and Selectivity: Ensuring no interference from endogenous matrix components.

-

Linearity and Range: Demonstrating a linear relationship between concentration and response.

-

Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter.[14]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

-

Matrix Effect: Evaluating the influence of the matrix on ionization.

-

Stability: Assessing the stability of the analyte and IS under various conditions.

Visualizing the Analytical Workflow and Logic

Diagram 1: The Role of an Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Diagram 2: Logic of Mass Shift in MS

Caption: MRM differentiation of Tetramisole and Tetramisole-d5.

Conclusion

The mass shift of Tetramisole-d5 hydrochloride is a direct consequence of the substitution of five hydrogen atoms with deuterium on the phenyl ring. This isotopic labeling results in a compound that is chemically analogous to Tetramisole but mass-spectrometrically distinct. This property makes Tetramisole-d5 an exemplary internal standard, enabling the correction of analytical variability and ensuring the generation of high-quality, reliable quantitative data in bioanalytical studies. A thorough understanding of these principles is essential for any scientist working on the development and validation of robust LC-MS/MS methods.

References

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Available at: [Link][7][8]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link][2]

-

(+-)-Tetramisole | C11H12N2S | CID 3913. PubChem, National Institutes of Health. Available at: [Link][6]

-

Tetramisole Hydrochloride | C11H13ClN2S | CID 68628. PubChem, National Institutes of Health. Available at: [Link][11]

-

Chemical structure of tetramisole hydrochloride. ResearchGate. Available at: [Link][9]

-

Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole Hydrochloride in Pharmaceutical Formulation. Semantic Scholar. Available at: [Link][15]

-

Validation of Analytical Test Methods. ResearchGate. Available at: [Link][12]

-

LC/MS Applications for Drug Residues in Foods. Agilent. Available at: [Link][1]

-

Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link][14]

-

guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health (WOAH). Available at: [Link][13]

-

Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central, National Institutes of Health. Available at: [Link][5]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Future Science. Available at: [Link][3]

Sources

- 1. agilent.com [agilent.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+-)-Tetramisole | C11H12N2S | CID 3913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 11. Tetramisole Hydrochloride | C11H13ClN2S | CID 68628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rr-americas.woah.org [rr-americas.woah.org]

- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility and stability of Tetramisole-d5 hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of Tetramisole-d5 Hydrochloride in Organic Solvents

Introduction: The Critical Role of a Reliable Internal Standard

In the realm of quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS), the accuracy of results is fundamentally dependent on the quality and handling of the internal standard. Tetramisole-d5 hydrochloride, a deuterium-labeled analog of tetramisole, serves as an exemplary internal standard for the precise quantification of tetramisole in complex biological matrices.[1] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[2][3]

However, the assumption of its ideal behavior is contingent upon its proper dissolution and the stability of the resulting solution. An improperly prepared or degraded standard solution introduces significant error, compromising the integrity of an entire study. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility and stability characteristics of Tetramisole-d5 hydrochloride. We will delve into the causality behind solvent selection, provide field-proven protocols for characterization, and outline best practices for the preparation and storage of reliable, long-lasting standard solutions.

Part 1: Solubility Profile of Tetramisole-d5 Hydrochloride

The first step in preparing an accurate standard is ensuring its complete dissolution in a suitable solvent. The isotopic labeling in Tetramisole-d5 hydrochloride does not significantly alter its bulk physical properties; therefore, its solubility profile can be reliably extrapolated from its non-deuterated counterpart, Tetramisole hydrochloride.[3][4]

Tetramisole hydrochloride is a salt, rendering it highly soluble in polar protic solvents like water and to a lesser extent, in polar organic solvents.[5][6] Its solubility decreases significantly in non-polar or aprotic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of Tetramisole hydrochloride, which serves as a robust proxy for the d5-labeled variant.

| Solvent | Type | Solubility | Concentration/Remarks | Source |

| Water | Polar Protic | Freely Soluble | 50 mg/mL | [5][7] |

| Methanol | Polar Protic | Freely Soluble | Easily soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used for stock solutions (≥1 mg/mL) | [8] |

| Ethanol | Polar Protic | Slightly Soluble | - | [6] |

| Acetone | Polar Aprotic | Insoluble | - | [6] |

Expert Insight: The high solubility in methanol and DMSO makes them excellent choices for preparing high-concentration primary stock solutions. These can then be diluted with aqueous or other organic mobile phase components for working standards. The "slight" solubility in ethanol suggests it may be suitable for lower concentration working solutions but could be problematic for initial stock preparation. Acetone is clearly unsuitable as a primary solvent.

Experimental Protocol: Solubility Determination in a Novel Solvent

To ensure self-validation within your laboratory, it is crucial to have a protocol to empirically determine solubility in a solvent not listed above. This process involves creating a saturated solution and quantifying the dissolved analyte.

Methodology:

-

Reagent Preparation:

-

Accurately weigh approximately 10 mg of Tetramisole-d5 hydrochloride into a 2 mL glass vial.

-

Select the organic solvent for evaluation.

-

-

Saturated Solution Generation:

-

Add the test solvent to the vial in known small increments (e.g., 100 µL) using a calibrated pipette.

-

After each addition, vortex the vial for 60 seconds. Observe for complete dissolution.

-

Continue adding solvent until a small amount of solid material remains undissolved, indicating saturation. Record the total volume of solvent added.

-

-

Equilibration:

-

Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours. This ensures the solution reaches equilibrium.

-

-

Sample Clarification:

-

Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

-

-

Quantification:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL).

-

Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of a validated HPLC-UV or LC-MS method.[9][10]

-

Analyze the diluted sample and calculate the original concentration in the supernatant. This value represents the solubility of the compound in that solvent at the tested temperature.

-

Visualization: Solubility Determination Workflow

Caption: A flowchart of the experimental steps for determining compound solubility.

Part 2: Stability Profile of Tetramisole-d5 Hydrochloride

Ensuring the stability of a stock solution is as critical as ensuring its initial solubility. Degradation of the internal standard leads to a systematic underestimation of the target analyte. The stability of Tetramisole-d5 hydrochloride is influenced primarily by pH, temperature, and light.

Key Stability Factors and Degradation Pathways

-

pH-Dependent Hydrolysis: This is the most significant degradation pathway for tetramisole. The molecule is stable in acidic and neutral solutions but undergoes rapid hydrolysis under alkaline (basic) conditions.[5][6] The imidazothiazole ring system is susceptible to cleavage at high pH.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[5][6] While the solid form is thermally stable, solutions should be stored at refrigerated or frozen temperatures to minimize degradation over time.[9] Aqueous solutions of tetramisole hydrochloride are reported to be stable for approximately one month when stored at 2-8°C.[5]

-

Photostability: Exposure to light, particularly UV radiation, is a common cause of degradation for many pharmaceutical compounds. Photostability should be assessed as part of a comprehensive forced degradation study according to ICH Q1B guidelines.[11]

-

Deuterium Label Stability: For a deuterated standard, the stability of the isotopic label itself is paramount. Loss of deuterium via chemical exchange with protons from the solvent would convert the standard into the unlabeled analyte, interfering with quantification.

-

Expert Insight: The deuterium atoms in Tetramisole-d5 are located on the phenyl ring, which are non-exchangeable aromatic C-D bonds. These are highly stable under typical analytical conditions.[12] Unlike deuterium on heteroatoms (O-D, N-D) or on carbons adjacent to carbonyls, there is a very low risk of back-exchange.[4][12]

-

Summary of Stability Characteristics

| Condition | Stability | Remarks | Source |

| Solid State | Highly Stable | Shelf-life of 8 years at room temp. Thermally stable at 100°C for 24h. | [5][9] |

| Acidic Solution (pH < 7) | Stable | Preferred condition for solution preparation and storage. | [5][6] |

| Alkaline Solution (pH > 7) | Unstable | Rapid hydrolysis occurs. Degradation rate increases with pH. | [5][6] |

| Temperature (in solution) | Moderate | Stable for ~1 month at 2-8°C. Degradation increases with temperature. | [5] |

| Light Exposure | Potential for Degradation | Should be evaluated and solutions stored in amber vials or protected from light. | [11][13] |

Protocol: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying potential degradants and confirming that your analytical method is "stability-indicating"—meaning it can separate the intact drug from its degradation products. This protocol is based on ICH guidelines.[13][14][15]

Objective: To intentionally degrade the Tetramisole-d5 HCl standard by approximately 5-20% under various stress conditions.[11][16]

Methodology:

-

Solution Preparation: Prepare a 1 mg/mL stock solution of Tetramisole-d5 hydrochloride in methanol.

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a clear glass vial (for photolysis) or amber vial (for others) and incubate. Include an unstressed control sample stored at 5°C.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature (degradation is often rapid).

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature.

-

Thermal Degradation: Incubate 1 mL of the stock solution (in methanol) at 60°C.

-

Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

-

Time Point Analysis:

-

Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and analysis to halt the reaction.

-

-

HPLC Analysis:

-

Dilute all samples to a suitable concentration.

-

Analyze using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).[2][10]

-

Monitor the peak area of the parent Tetramisole-d5 compound and look for the appearance of new peaks corresponding to degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound at each time point relative to the time-zero control.

-

Ensure peak purity of the parent compound and achieve baseline resolution between the parent and any major degradants.

-

Visualization: Forced Degradation Study Workflow

Caption: A flowchart of the experimental steps for stress testing a compound.

Conclusion and Best Practices

The reliability of quantitative data derived from methods using Tetramisole-d5 hydrochloride as an internal standard is directly linked to the integrity of the standard solution. Based on the available data and established chemical principles, the following best practices are recommended:

-

Solvent Selection: For primary stock solutions, use high-purity methanol or DMSO. Avoid alkaline solvents or diluents.

-

Preparation: Always use volumetric flasks and calibrated pipettes to ensure concentration accuracy. After dissolution, sonication can be used to ensure homogeneity.[8]

-

Storage: Store stock solutions in amber glass vials at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) to minimize both hydrolytic and potential photolytic degradation.

-

Validation: Always perform a forced degradation study during method development to confirm the stability of your standard in the chosen solvent and to validate the stability-indicating nature of your analytical method.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the preparation of accurate and stable Tetramisole-d5 hydrochloride standard solutions, thereby upholding the scientific integrity and trustworthiness of their analytical results.

References

-

Development and Validation of Stability-Indicating High Performance Liquid Chromatographic Method for Determination of Tetramisole . Semantic Scholar. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . ResearchGate. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC . NIH. [Link]

-

Tetramisole-D5 (HCl Salt) | CAS 1173021-85-6 . Veeprho. [Link]

-

Tetramisole Hydrochloride | C11H13ClN2S | CID 68628 . PubChem. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass. [Link]

-

Development and Validation of RP-HPLC Method for Simultaneous Estimation of Oxyclozanide and Tetramisole Hydrochloride from Formulation . Impactfactor. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

-

Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

-

ENANTIOSELECTIVE ANALYSIS OF TETRAMISOLE AND ITS PHASE-1 METABOLITES USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SP . TSU. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]

-

Chiral pharmacokinetics of tetramisole stereoisomers—Enantioselective quantification of levamisole and dexamisole in serum sam . Gutenberg Open Science. [Link]

-

(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update . ResearchGate. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY . SGS. [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards . Hilaris Publisher. [Link]

-

Cocaine adulteration with the anthelminthic tetramisole (levamisole/dexamisole): Long-term monitoring of its intake by chiral LC-MS/MS analysis of cocaine-positive hair samples . PubMed. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Tetramisole hydrochloride | 5086-74-8 [chemicalbook.com]

- 7. powder, ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. impactfactor.org [impactfactor.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

- 16. sgs.com [sgs.com]

Tetramisole-d5 hydrochloride as a biological response modifier

An In-Depth Technical Guide to Tetramisole-d5 Hydrochloride as a Biological Response Modifier

Introduction

Tetramisole-d5 hydrochloride is the deuterated analog of Tetramisole, a synthetic imidazothiazole derivative.[1][2] While its non-deuterated counterpart, Tetramisole, is known primarily as a broad-spectrum anthelmintic agent, its utility in the research sphere stems from its potent activity as a biological response modifier.[1][3] This guide provides a technical exploration of Tetramisole-d5 hydrochloride, focusing on its core mechanisms of action, the critical role of its deuterium labeling, and its practical applications in scientific research for professionals in drug development and life sciences.

The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring of Tetramisole is not a trivial alteration.[2] This isotopic substitution, a concept often referred to as a "deuterium switch," leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] This modification can profoundly alter a molecule's pharmacokinetic profile by slowing its rate of metabolism, which can lead to improved bioavailability and a longer half-life.[5][6] Furthermore, the mass shift introduced by deuterium makes Tetramisole-d5 hydrochloride an ideal internal standard for highly sensitive and accurate quantification of Tetramisole in biological matrices using mass spectrometry.[6]

Beyond its isotopic advantages, the compound's primary biological activities are twofold: it is a well-characterized and potent inhibitor of alkaline phosphatases (ALPs) and it possesses significant immunomodulatory properties.[3][7] This dual capacity allows it to serve as a versatile tool for dissecting a range of cellular and systemic processes.

Part 1: Core Mechanism of Action: Alkaline Phosphatase Inhibition

The Target: Alkaline Phosphatases (ALPs)

Alkaline phosphatases are a group of ubiquitous enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH, a process known as dephosphorylation.[8][9] Found in various tissues including the liver, bone, kidney, and placenta, ALPs play a critical role in numerous physiological processes, from bone mineralization to signal transduction and energy metabolism.[8][10] By removing phosphate groups from proteins, nucleotides, and other molecules, they act as key regulators in cellular signaling cascades.

Mechanism and Specificity of Inhibition

Tetramisole functions as a potent, non-competitive inhibitor of most mammalian ALP isozymes.[7][11] The biological activity of Tetramisole, a racemic mixture, is almost entirely attributable to its levorotatory isomer, levamisole (L-tetramisole).[7][12][13] The dextrorotatory isomer, dexamisole (D-tetramisole), is largely inactive.[13] Levamisole binds to a site on the ALP enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[11]

An important aspect for experimental design is Tetramisole's differential specificity. It is a powerful inhibitor of tissue non-specific alkaline phosphatase (TNAP)—found in liver, bone, and kidney—as well as placental ALP.[14] However, it is a notably weak inhibitor of intestinal ALP isozymes.[7][14] This selectivity allows researchers to dissect the roles of different ALP isozymes in biological systems. The typical effective concentration for in vitro inhibition of susceptible ALPs ranges from 0.4 to 2 mM.[7]

Part 2: The Critical Role of Deuterium Labeling

Modulating Pharmacokinetics via the Kinetic Isotope Effect